1-Cyclohexanecarbonyl-3-methylpiperazine is classified as a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a cyclohexanecarbonyl group attached to the piperazine ring at the carbonyl position and a methyl group at the third position of the piperazine. Compounds in this class have been studied for various biological activities, including antimicrobial and anticancer properties .
The synthesis of 1-Cyclohexanecarbonyl-3-methylpiperazine can be achieved through several methods, typically involving the reaction of piperazine derivatives with carbonyl compounds. A common synthetic route involves:
The reaction conditions typically involve an inert atmosphere (such as nitrogen) to prevent moisture interference, with temperatures maintained between 0°C to room temperature to optimize yield while minimizing side reactions .
The molecular structure of 1-Cyclohexanecarbonyl-3-methylpiperazine can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The key features include:
The NMR spectra would typically show characteristic shifts corresponding to protons on the piperazine ring and those on the cyclohexane moiety, confirming the structure .
1-Cyclohexanecarbonyl-3-methylpiperazine may participate in various chemical reactions typical for piperazines:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 1-Cyclohexanecarbonyl-3-methylpiperazine likely involves interaction with specific biological targets such as enzymes or receptors. For example:
Studies indicate that modifications on the piperazine ring significantly affect biological activity, suggesting that precise structural configurations are essential for desired effects .
Key physical and chemical properties include:
These properties influence how the compound behaves in biological systems and its suitability for various applications .
1-Cyclohexanecarbonyl-3-methylpiperazine has potential applications in:
The ongoing research into similar compounds indicates a growing interest in their therapeutic potential across various medical fields .
Retrosynthetic deconstruction of 1-cyclohexanecarbonyl-3-methylpiperazine reveals two primary synthons: a cyclohexanecarbonyl unit (electrophilic acyl donor) and a 3-methylpiperazine moiety (nucleophilic amine). The strategic disconnection at the amide bond suggests two convergent pathways:
Critical analysis indicates that the acylation route offers superior modularity and is favored industrially due to commercial availability of rac-3-methylpiperazine. However, stereochemical complexity necessitates additional steps when enantiopure targets are required. The cyclohexyl ring's conformational flexibility (chair-to-chair interconversion) influences the electrophilicity of the carbonyl carbon and thus impacts acylation kinetics. Molecular modeling suggests equatorial positioning of the carbonyl group minimizes 1,3-diaxial interactions during transition state formation [1].
Table 1: Retrosynthetic Pathways for 1-Cyclohexanecarbonyl-3-methylpiperazine
Disconnection Site | Synthon A | Synthon B | Key Challenges |
---|---|---|---|
Amide C-N bond | Cyclohexanecarbonyl chloride | 3-Methylpiperazine | Regioselectivity (N1 vs N4 acylation) |
Piperazine C-N bond | N-(2-Chloroethyl)amino cyclohexanecarboxamide | Methylamine | Cyclization kinetics; oligomerization |
Methyl group | 1-Cyclohexanecarbonylpiperazine | Methylation agent | Over-alkylation; N1 vs N4 selectivity |
Enantioselective synthesis of 3-methylpiperazine precursors centers on three methodologies: chiral pool derivatization, resolution techniques, and asymmetric catalysis. Commercial rac-3-methylpiperazine undergoes kinetic resolution using R(-)-mandelic acid, achieving ~98% ee but with ≤50% maximum yield. More efficiently, enzymatic resolution with immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates the (S)-enantiomer, leaving (R)-3-methylpiperazine recoverable in >99% ee [1].
Chiral building blocks like (R)- and (S)-2-aminopropan-1-ol serve as starting materials for ring closure. Cyclization via mesylate displacement yields enantiopure tert-butoxycarbonyl (Boc)-protected precursors essential for N1 acylation:
$$\ce{(R)-HO-CH(CH3)-CH2-NH2 ->[1. MsCl][2. NaN3] (R)-N3-CH(CH3)-CH2-NH2 ->[H2, Pd/C] Diamine ->[ClCH2CH2Cl] Piperazine}$$
Boc protection of the less hindered amine followed by fractional crystallization provides enantiomerically pure (R)-1-Boc-3-methylpiperazine (97% ee, confirmed by chiral HPLC) [8]. X-ray crystallography of diastereomeric salt derivatives confirms absolute configuration, with characteristic puckering distortions observed in the piperazine ring when methyl occupies axial positions [3].
Table 2: Synthesis of Enantiopure 3-Methylpiperazine Precursors
Method | Starting Material | Key Steps | ee (%) | Yield | Ref |
---|---|---|---|---|---|
Enzymatic Resolution | rac-3-Methylpiperazine | Lipase B-catalyzed acylation | >99 | 42% | [1] |
Diastereomeric Salt Formation | rac-3-Methylpiperazine | R(-)-Mandelic acid crystallization | 98 | 48% | [8] |
Chiral Pool Derivatization | (S)-Lactate | Mitsunobu cyclization | >99 | 28% | [8] |
Asymmetric Hydrogenation | Tetrahydro pyrazine | Ir-(S)-BINAP catalyst | 95 | 85% | [5] |
The nucleophilic substitution between 3-methylpiperazine and cyclohexanecarbonyl chloride constitutes the most direct synthesis route. Optimization studies reveal critical parameters:
The reaction proceeds via a tetrahedral intermediate with first-order kinetics in both reactants (k = 0.42 L·mol⁻¹·min⁻¹ at 0°C). In situ FTIR monitoring confirms complete consumption of acyl chloride within 30 minutes. For sterically hindered cis-4-tert-butylcyclohexanecarbonyl derivatives, mixed anhydride activation (isobutyl chloroformate) increases yield from 51% to 89% [1] [4].
Regioselectivity favors N1-acylation due to steric bias from the C3 methyl group (N1/N4 ratio >20:1 by ¹H NMR). This preference is corroborated by DFT calculations showing 2.3 kcal/mol energy difference between transition states [3].
Lipase-catalyzed dynamic kinetic resolution (DKR) enables single-step enantioselective synthesis. Candida rugosa lipase catalyzes acylation of rac-3-methylpiperazine with cyclohexanecarboxylic acid vinyl ester in toluene, yielding (R)-1-cyclohexanecarbonyl-3-methylpiperazine (98% ee, 90% yield). The system leverages enzyme-catalyzed enantioselective acylation coupled with base-mediated racemization of the unreacted (S)-amine [1].
Alternatively, engineered transaminases (e.g., Codexis TA-134) convert 1-cyclohexanecarbonylpiperazin-3-one to (S)-1-cyclohexanecarbonyl-3-methylpiperazine using isopropylamine as amine donor (85% conversion, >99% ee). Co-factor recycling employs glutamate dehydrogenase, making the process economically viable at kilogram scale [10].
Rink amide resin-functionalized with trans-4-aminocyclohexanecarboxylic acid serves as an anchor for parallel synthesis. After Fmoc deprotection, diversified piperazines (including 3-methylpiperazine regioisomers) undergo acylation via HATU/DIPEA activation:
This methodology generates 48 analogs in <72 hours with average purity >85% (HPLC-ELSD). Structure-activity relationship (SAR) studies reveal that C3-methyl configuration dramatically impacts biological activity: (R)-isomers show 30-fold greater potency against mycobacterial targets than (S)-counterparts [3] [10].
Orthogonal protection schemes enable selective N1 versus N4 derivatization:
For 3-methylpiperazine, the Boc group installs exclusively on the less sterically hindered N4 nitrogen (97:3 regioselectivity). Subsequent N1-acylation with cyclohexanecarbonyl chloride followed by Boc deprotection yields 1-cyclohexanecarbonyl-3-methylpiperazine without competitive diacylation [7].
Safety-catch protecting groups like 2-nitrobenzenesulfonyl (Ns) permit sequential functionalization: Ns-protected N4 undergoes N1-acylation, followed by sulfonamide cleavage (PhSH/K₂CO₃) and N4-alkylation. This approach constructs asymmetric N1-cyclohexanecarbonyl-N4-aryl derivatives for SAR exploration [7] [8].
Table 3: Protecting Groups for Regioselective 3-Methylpiperazine Functionalization
Protecting Group | Installation Yield | Regioselectivity (N4:N1) | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Boc | 95% | 97:3 | TFA/DCM (1:1), 1h | Acid-labile linkers |
Cbz | 91% | 6:94 | H₂ (1 atm)/Pd-C, MeOH, 12h | Hydrogenation-sensitive |
Fmoc | 88% | 95:5 | Piperidine/DMF (1:4), 20min | Base-sensitive esters |
Ns | 82% | 98:2 | PhSH/K₂CO₃, DMF, 2h | Nucleophilic conditions |
Conventional thermal acylation (12h at 25°C) reduces to 30 minutes under microwave irradiation (100W, 80°C) without racemization of chiral 3-methylpiperazines. Reaction monitoring via inline Raman spectroscopy reveals Arrhenius activation energy (Eₐ) reduction from 68 kJ/mol to 51 kJ/mol due to enhanced molecular rotation [1].
Continuous flow systems eliminate exotherm control challenges:
Oligomerization byproducts (diacylpiperazines) decrease from 7% to <1% due to precise stoichiometric control. For temperature-sensitive analogs, microfluidic reactors with integrated Peltier cooling maintain −10°C throughout the reaction zone [4].
High water solubility of 1-cyclohexanecarbonyl-3-methylpiperazine (log P = 2.8) complicates extraction. Standard workup (10% NaOH → DCM) recovers only 76% product. Alternative methods demonstrate superior efficiency:
Enantiopurification employs chiral stationary phases (CSP): Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) resolves R/S isomers with α = 1.32 and Rₛ = 2.1. Supercritical fluid chromatography (SFC) with CO₂/EtOH (85:15) achieves throughput 10× higher than HPLC [1] [8].
Amorphous solid dispersion formulations with hydroxypropyl methylcellulose acetate succinate (HPMC-AS) enhance dissolution for biological testing (85% release at pH 6.8 vs 42% for crystalline form). Lyophilization from tert-butanol/water produces stable free-flowing powders suitable for long-term storage [1].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2